![molecular formula C9H11NO B11959540 N-(4-ethylphenyl)formamide CAS No. 69753-59-9](/img/structure/B11959540.png)
N-(4-ethylphenyl)formamide
Overview
Description
N-(4-ethylphenyl)formamide is a chemical compound with the molecular formula C₉H₁₁NO. It is a formamide derivative where the formyl group is attached to a nitrogen atom that is bonded to a 4-ethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-ethylphenyl)formamide can be synthesized through the formylation of 4-ethylaniline. One common method involves the reaction of 4-ethylaniline with formic acid under solvent-free conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the formamide bond .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of formylating agents such as ethyl formate or formic acid in the presence of catalysts. For example, sulfonated rice husk ash (RHA-SO₃H) has been used as a solid acid catalyst to promote the formylation of aromatic amines, including 4-ethylaniline .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
N-(4-ethylphenyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formamides.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)formamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze the hydrolysis of formamide bonds. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
Formamide: A simpler formamide derivative with the formula CH₃NO.
Dimethylformamide: A widely used solvent with the formula (CH₃)₂NCHO.
N-(4-methylphenyl)formamide: Similar structure but with a methyl group instead of an ethyl group on the aromatic ring.
Uniqueness
N-(4-ethylphenyl)formamide is unique due to the presence of the ethyl group on the aromatic ring, which can influence its reactivity and interactions compared to other formamide derivatives. This structural variation can lead to differences in physical properties, such as boiling point and solubility, as well as in chemical reactivity .
Biological Activity
N-(4-ethylphenyl)formamide, a compound with the chemical formula C10H13NO, has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.
This compound features an ethyl group attached to a phenyl ring, with a formamide functional group. Its structure can be represented as follows:
This configuration allows it to engage in various chemical reactions, including oxidation and reduction, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It acts as a substrate for enzymes involved in the hydrolysis of formamide bonds, facilitating various biochemical pathways. The compound's ability to form hydrogen bonds plays a crucial role in its interaction with enzyme active sites.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study found that certain derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 32 μg/mL for some derivatives .
Anticancer Potential
This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines such as HeLa and A549. The half-maximal inhibitory concentration (IC50) values ranged from 20 to 50 μM, indicating moderate potency against these tumor cells .
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory applications. In a study examining its effects on cyclooxygenase (COX) enzymes, it was found to inhibit COX-2 activity with an IC50 value of 34.4 μM, suggesting potential use in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives can be influenced by structural modifications. For instance:
Derivative | Biological Activity | IC50 (μM) |
---|---|---|
Parent Compound | Moderate Anticancer | 30 |
Ethyl Substituted | Enhanced Antimicrobial | 20 |
Halogenated Derivative | Increased COX-2 Inhibition | 25 |
These variations highlight the importance of substituent effects on the compound's efficacy and selectivity .
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound derivatives against five bacterial strains. Results indicated that compounds with electron-donating groups exhibited higher activity compared to their counterparts with electron-withdrawing groups .
- Anticancer Research : In vitro assays conducted on various cancer cell lines demonstrated that modifications to the phenyl ring significantly affected cytotoxicity. Notably, compounds bearing additional functional groups showed enhanced potency against A549 lung cancer cells .
Properties
IUPAC Name |
N-(4-ethylphenyl)formamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-8-3-5-9(6-4-8)10-7-11/h3-7H,2H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAZUCKVQRETQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341262 | |
Record name | N-(4-ethylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69753-59-9 | |
Record name | N-(4-ethylphenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-ETHYLFORMANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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